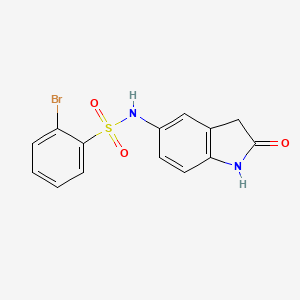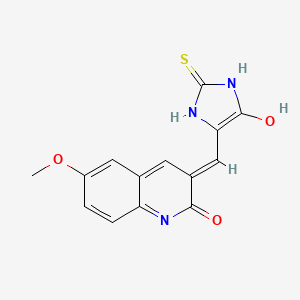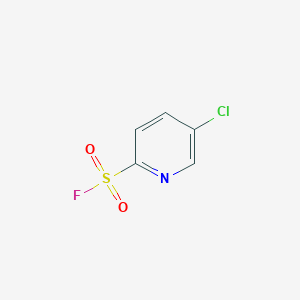
(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide, also known as DPP, is a synthetic compound that has gained interest in the scientific community due to its potential pharmacological properties. DPP belongs to the class of compounds known as enaminones, which have been shown to possess a wide range of biological activities. In
Aplicaciones Científicas De Investigación
Facile Synthesis and Anticancer Activity
Research on related enaminone derivatives has demonstrated significant potential in the field of anticancer drug development. For example, a study focused on the synthesis of novel dihydropyrimidinone derivatives starting with enaminones, which were then evaluated for their anticancer activity against the HepG2 cancer cell line. One of the compounds showed a notable increase in necrosis, indicating its potential as an anticancer agent (Bhat et al., 2022).
Inhibition of Viral Replication
Another related compound has been identified as a selective and potent inhibitor of Zika virus replication. This compound works by preventing the formation of the viral replication compartment, a novel mechanism that mirrors the action of clinically approved treatments for other viral infections. This suggests the potential of enaminone derivatives in the development of antiviral treatments for diseases that currently lack effective therapies (Riva et al., 2021).
Advanced Material Synthesis
Enaminone derivatives have also found applications in the synthesis of advanced materials. For instance, research into stereoregular polyamides derived from L-tartaric acid has explored the use of related compounds for creating materials with specific crystalline structures, moderate optical activity, and pronounced affinity to water. Such materials have potential applications in various industries, including filtration, coatings, and possibly as components in electronic devices (Bou et al., 1994).
NAD(P)H: Quinone Oxidoreductase 1 Inducer Activity
Some enaminone derivatives bearing the 3,4-dimethoxyphenyl moieties have been shown to weakly induce the cytoprotective enzyme NQO1. This activity suggests the potential of these compounds in the development of treatments aimed at enhancing cellular defense mechanisms against oxidative stress, contributing to research in areas like neurodegeneration and cancer (Alsaid et al., 2015).
Propiedades
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-13-25-17-9-5-15(6-10-17)7-12-20(22)21-16-8-11-18(23-2)19(14-16)24-3/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDBBQBSZNVYNI-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696562.png)

![4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2696566.png)

![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2696568.png)


![3,5-dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2696572.png)
![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)

![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2696578.png)
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2696580.png)